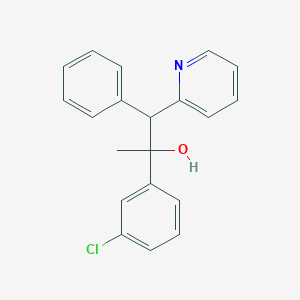
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. It has been shown to have analgesic properties, which make it a promising candidate for the treatment of chronic pain. 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has also been investigated for its anti-tumor effects in cancer cells, and its ability to modulate immune function makes it a potential immunomodulatory agent. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, inflammation, and immune function. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily located in the peripheral nervous system and immune cells. Activation of these receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to a cascade of intracellular signaling events, resulting in the modulation of various physiological processes.
Efectos Bioquímicos Y Fisiológicos
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to modulate various physiological processes, including pain sensation, inflammation, immune function, and neuroprotection. Activation of CB1 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the inhibition of pain sensation and the modulation of mood and appetite. Activation of CB2 receptors by 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol leads to the modulation of immune function and the inhibition of inflammation. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows for precise modulation of these receptors and the downstream physiological processes they regulate. Additionally, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol has been extensively studied in various animal models, which provides a wealth of data on its pharmacological properties and potential therapeutic applications. However, one of the limitations of using 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in lab experiments is its potential for off-target effects and toxicity. Careful dose titration and monitoring of physiological parameters is necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are several future directions for the study of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. One potential direction is the development of novel analogs with improved pharmacological properties and reduced toxicity. Another direction is the investigation of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol in human clinical trials for its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol and its downstream effects on various physiological processes. Overall, 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a promising candidate for the development of novel therapeutics for various diseases and disorders.
Métodos De Síntesis
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-pyrrol-1-yl)ethanone with 3-chlorobenzylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Propiedades
Número CAS |
13997-39-2 |
|---|---|
Nombre del producto |
2-(3-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
Fórmula molecular |
C20H18ClNO |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-7-11-17(21)14-16)19(15-8-3-2-4-9-15)18-12-5-6-13-22-18/h2-14,19,23H,1H3 |
Clave InChI |
SIQJKXNPTOTGHR-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
SMILES canónico |
CC(C1=CC(=CC=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Otros números CAS |
13997-39-2 |
Sinónimos |
1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,R*)-(+-)-isomer 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, (R*,S*)-(+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



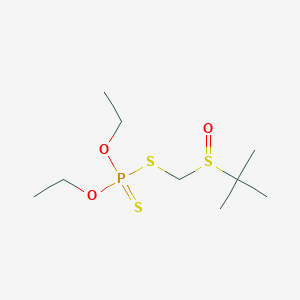
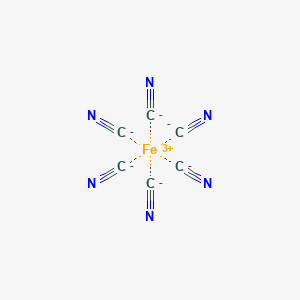
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
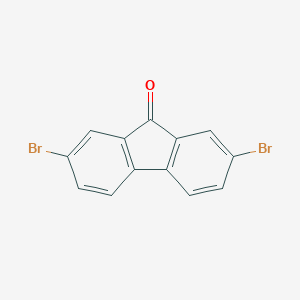
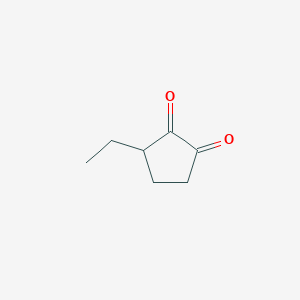
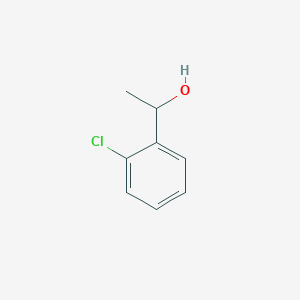
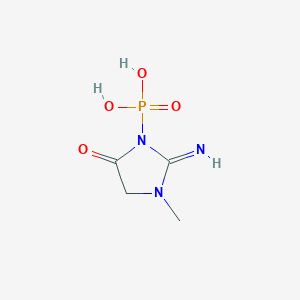
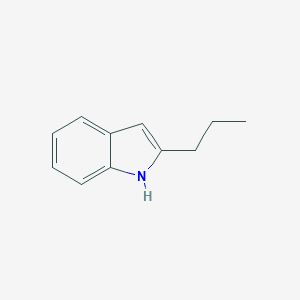
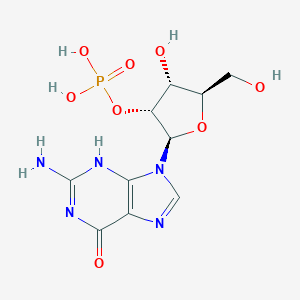
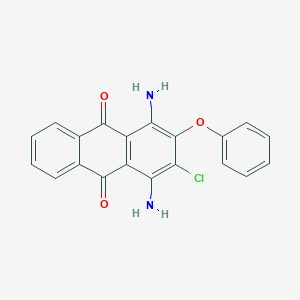
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
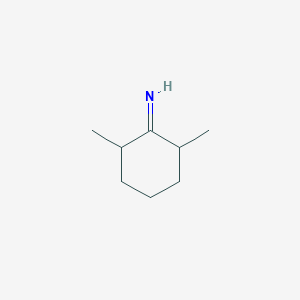
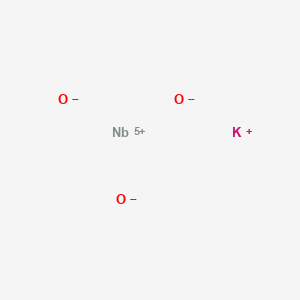
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)